molecular formula C10H20ClNO B1486305 3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride CAS No. 2203071-39-8

3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride

Cat. No. B1486305
M. Wt: 205.72 g/mol
InChI Key: SBHBGFJRMLVJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride” is a cyclobutanol derivative with a cyclopropylmethyl and ethylamino substituents. Cyclobutanol is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring .


Molecular Structure Analysis

Cyclobutanol derivatives, like this compound, have a four-membered carbon ring. The presence of the hydrochloride indicates that the compound likely has a positive charge, which is balanced by the chloride anion .


Chemical Reactions Analysis

Cyclobutanol and its derivatives can undergo a variety of chemical reactions, including those typical of alcohols, such as oxidation and substitution reactions. The specific reactions that “3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For cyclobutanol derivatives, properties such as polarity, solubility, melting point, and boiling point can vary widely depending on the specific substituents present .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical, it’s important to handle it with appropriate safety precautions .

properties

IUPAC Name

3-[cyclopropylmethyl(ethyl)amino]cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-11(7-8-3-4-8)9-5-10(12)6-9;/h8-10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHBGFJRMLVJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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